N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 573950-90-0
VCID: VC7167568
InChI: InChI=1S/C17H29NO4/c1-15(2)16(3)6-7-17(15,12-13(16)19)14(20)18(8-10-21-4)9-11-22-5/h6-12H2,1-5H3
SMILES: CC1(C2(CCC1(CC2=O)C(=O)N(CCOC)CCOC)C)C
Molecular Formula: C17H29NO4
Molecular Weight: 311.422

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

CAS No.: 573950-90-0

Cat. No.: VC7167568

Molecular Formula: C17H29NO4

Molecular Weight: 311.422

* For research use only. Not for human or veterinary use.

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide - 573950-90-0

Specification

CAS No. 573950-90-0
Molecular Formula C17H29NO4
Molecular Weight 311.422
IUPAC Name N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Standard InChI InChI=1S/C17H29NO4/c1-15(2)16(3)6-7-17(15,12-13(16)19)14(20)18(8-10-21-4)9-11-22-5/h6-12H2,1-5H3
Standard InChI Key JVOOYPUZPHNMON-UHFFFAOYSA-N
SMILES CC1(C2(CCC1(CC2=O)C(=O)N(CCOC)CCOC)C)C

Introduction

N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure, which belongs to the class of amides and bicyclic compounds. This compound is notable for its potential applications in various scientific fields due to its distinctive chemical properties and reactivity.

Synthesis Methods

The synthesis of N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multi-step organic reactions. These reactions often utilize reagents such as acyl chlorides for forming the carboxamide and alkyl halides for introducing methoxyethyl groups. The synthesis requires careful control of reaction conditions, including temperature and pressure, to optimize yields and selectivity.

Potential Applications

This compound has potential applications in various fields due to its unique structure and chemical properties. While specific applications are not detailed in the available literature, compounds with similar structures are often explored for their biological activity and pharmacokinetic properties. Modifications to the bicyclic structure can significantly influence these properties, suggesting a potential avenue for drug development or other biochemical applications.

Research Findings and Future Directions

Research on similar bicyclic compounds indicates that structural modifications can lead to significant changes in biological activity and metabolic stability. For instance, modifications in sulfonamide derivatives have shown promising anticancer activities, highlighting the importance of structural optimization in drug design . Future studies on N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide could focus on exploring its biological activity and optimizing its structure for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator